molecular formula C8H5Cl2IO2 B1591920 Methyl 2,6-dichloro-4-iodobenzoate CAS No. 1098619-73-8

Methyl 2,6-dichloro-4-iodobenzoate

Cat. No.: B1591920
CAS No.: 1098619-73-8
M. Wt: 330.93 g/mol
InChI Key: WCQMCRSLVDSVIK-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-iodobenzoate: is an organic compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is primarily used in research and development settings .

Biochemical Analysis

Biochemical Properties

Methyl 2,6-dichloro-4-iodobenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . Additionally, the microbial dihydroxylation of this compound forms a nonracemic iodocyclohexene carboxylate intermediate . These interactions highlight the compound’s versatility and potential in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to participate in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to form nonracemic iodocyclohexene carboxylate intermediates through microbial dihydroxylation further illustrates its complex molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. It is important to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming phthalide derivatives and nonracemic iodocyclohexene carboxylate intermediates highlights its involvement in complex biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts like palladium and copper are often used in coupling reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Coupling Reactions: Products include biaryl compounds.

    Reduction Reactions: Products include reduced benzoate derivatives.

Scientific Research Applications

Methyl 2,6-dichloro-4-iodobenzoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds .

Properties

IUPAC Name

methyl 2,6-dichloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMCRSLVDSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609070
Record name Methyl 2,6-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098619-73-8
Record name Methyl 2,6-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-2,6-dichlorobenzoate (104 g, 0.14 mol) was added to concentrated hydrochloric acid (884 mL) and the mixture was cooled (−5° C.). A solution of sodium nitrite (55.2 g, 0.8 mol) in water (312 mL) was added dropwise with vigorous stirring, maintaining the reaction temperature in a range of −5° C. and 0° C. After 30 min, the mixture was filtered and the filtrate was added to a cooled (0° C.) and mechanically stirred solution of potassium iodide (352.3 g, 2.12 mol) in water (200 mL). The mixture was warmed to room temperature and stirred overnight. The reaction was diluted with ethyl acetate (1 L) and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (1 L). The combined organic extracts were washed with saturated solution of NaHSO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc 50/1) to give methyl 2,6-dichloro-4-iodobenzoate (140 g, yield 90%) as a yellow oil. 1H NMR (CDCl3 400 MHz) δ 7.70 (s, 2H), 3.97 (s, 3H).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
884 mL
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
352.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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